molecular formula C20H17FN4O3S B2394870 N-(2,5-dimethoxyphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide CAS No. 1115997-35-7

N-(2,5-dimethoxyphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide

Cat. No.: B2394870
CAS No.: 1115997-35-7
M. Wt: 412.44
InChI Key: AIRGIEYLQALUAP-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with an 8-fluoro group and a sulfanylacetamide side chain linked to a 2,5-dimethoxyphenyl moiety. The 2,5-dimethoxy substitution on the phenyl ring confers electron-donating properties, while the 8-fluoro group on the pyrimidoindole system may enhance metabolic stability and influence intermolecular interactions such as hydrogen bonding or halogen bonding .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c1-27-12-4-6-16(28-2)15(8-12)24-17(26)9-29-20-19-18(22-10-23-20)13-7-11(21)3-5-14(13)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRGIEYLQALUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidinyl ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as 4-fluorobenzaldehyde and guanidine.

    Introduction of the fluorophenyl groups: This step involves the use of fluorinated benzene derivatives, which are introduced through nucleophilic aromatic substitution reactions.

    Coupling reactions: The final step involves coupling the pyrimidinyl and benzamide moieties using reagents such as palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to N-(2,5-dimethoxyphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide. Notably:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways.
  • Case Studies : Research indicates that derivatives exhibit significant growth inhibition in various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Target Enzymes : It has been studied for its inhibitory effects on enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer therapy .

Antileishmanial Activity

There is ongoing research into the use of this compound and its derivatives as potential antileishmanial agents:

  • Research Findings : Preliminary studies suggest that certain modifications can enhance efficacy against Leishmania species, indicating a promising avenue for further exploration .

Neurological Implications

The compound may also have implications in treating neurological disorders:

  • Potential Mechanisms : Investigations into its effects on acetylcholinesterase activity suggest a role in managing conditions like Alzheimer's disease .

Data Tables

Application AreaCompound ActivityReference
AnticancerGrowth inhibition in SNB-19 (86%)
Enzyme InhibitionDHFR inhibition
AntileishmanialEfficacy against Leishmania
Neurological DisordersAcetylcholinesterase modulation

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong interactions with the target sites. This leads to modulation of the target’s activity, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing structural motifs such as the pyrimidoindole core, acetamide linkage, or substituted aryl groups. Key differences in substituents, physicochemical properties, and inferred bioactivity are highlighted.

Pyrimidoindole Core Modifications
Compound Name Substituent on Pyrimidoindole Linked Aryl Group Molecular Weight Key Features
Target Compound 8-fluoro 2,5-dimethoxyphenyl 442.47 g/mol Fluoro enhances electronegativity; dimethoxy improves solubility .
N-(2-chloro-4-fluorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide 8-methyl 2-chloro-4-fluorophenyl ~450 g/mol (estimated) Methyl increases lipophilicity; chloro/fluoro substituents may enhance halogen bonding.
2-({7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide 7,8-dimethoxy 4-fluorophenyl 412.44 g/mol Additional methoxy groups could improve water solubility; fluorophenyl may reduce metabolic degradation.

Key Observations :

  • Fluoro vs.
  • Methoxy Positioning : The 7,8-dimethoxy analog () demonstrates how additional methoxy groups on the pyrimidoindole core could alter π-π stacking interactions or steric hindrance in binding pockets.
Aryl Group Variations
Compound Name Aryl Group Substituents Molecular Weight Implications
Target Compound 2,5-dimethoxyphenyl 442.47 g/mol Electron-donating methoxy groups may enhance solubility and modulate receptor affinity .
2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide 2,4,6-trimethylphenyl ~450 g/mol (estimated) Methyl groups increase lipophilicity, potentially reducing aqueous solubility.
N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide 5-chloro-2-methoxyphenyl ~500 g/mol (estimated) Chlorine atoms introduce electron-withdrawing effects, possibly enhancing stability but reducing solubility.

Key Observations :

  • Methoxy vs. Methyl Substitution : The 2,5-dimethoxyphenyl group in the target compound is more polar than the trimethylphenyl analog (), suggesting better solubility in polar solvents .
  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius and stronger electron-withdrawing effects () may alter binding kinetics compared to fluorine’s smaller size and moderate electronegativity.
Linker and Functional Group Variations
Compound Name Linker (X) Functional Group Molecular Weight Implications
Target Compound Sulfanyl (S) Acetamide 442.47 g/mol Sulfanyl linker balances flexibility and rigidity; acetamide supports hydrogen bonding .
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide CH₂ Benzothiazole ~450 g/mol (estimated) Benzothiazole’s aromaticity may enhance stacking interactions; trifluoromethyl increases metabolic resistance.
N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide CH₂ Benzothiazole ~430 g/mol (estimated) Chlorine substituent may improve halogen bonding but reduce solubility.

Key Observations :

  • Sulfanyl vs.
  • Benzothiazole vs.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves the reaction of 2,5-dimethoxyphenyl acetamide with a pyrimidine derivative containing a sulfanyl group. The synthetic pathway typically includes the following steps:

  • Formation of the Pyrimidine Core : The pyrimidine structure is synthesized through cyclization reactions involving appropriate precursors.
  • Sulfanylation : The introduction of the sulfanyl group is achieved via nucleophilic substitution reactions.
  • Acetamide Formation : The final compound is obtained by acylation of the amine group with acetic anhydride or acetyl chloride.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve:

  • Topoisomerase Inhibition : It has been shown to inhibit topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to increased DNA damage and subsequent apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Induction : The compound induces ROS production in cancer cells, contributing to oxidative stress and cell death .

Case Studies

A notable study reported that derivatives of this compound demonstrated potent activity against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations. The IC50 values for these cell lines were significantly lower than those for standard chemotherapeutic agents like etoposide .

Cell LineIC50 (µM)Reference
Breast Cancer3.79
Colon Cancer12.50
Lung Cancer42.30
Prostate Cancer26.00

Anti-inflammatory Activity

In addition to anticancer properties, the compound has shown potential as an anti-inflammatory agent. Studies have demonstrated that it can inhibit COX-1 and COX-2 enzymes, which play significant roles in inflammatory processes.

  • Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of prostaglandin synthesis through COX enzyme inhibition .

Efficacy Data

A study evaluating the anti-inflammatory effects reported a percentage reduction in paw edema in animal models treated with the compound:

Treatment GroupPaw Edema Reduction (%)Reference
Control0-
Compound Dose 157.7
Compound Dose 280.9

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